

An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

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An Essential Building Block in Modern Chemistry and Drug Discovery

Abstract

2-(4-(Trifluoromethyl)phenyl)acetaldehyde, a key organic compound with the molecular formula $C_9H_7F_3O$, is a significant building block in the synthesis of a wide range of more complex molecules.^{[1][2]} This guide provides an in-depth analysis of its chemical and physical properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a substituted aromatic aldehyde. The presence of the trifluoromethyl group at the para position of the phenyl ring significantly influences its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2-(4-(Trifluoromethyl)phenyl)acetaldehyde** is crucial for its effective use in synthesis and for ensuring safe handling.

Property	Value	Source
Molecular Formula	C9H7F3O	[1][2]
Molecular Weight	188.15 g/mol	[1][2]
Appearance	Solid	[1]
CAS Number	30934-62-4	[3][4][5]
InChI Key	JILROKHULOFAZY-UHFFFAOYSA-N	[1][4]

Synthesis and Mechanistic Insights

The synthesis of **2-(4-(Trifluoromethyl)phenyl)acetaldehyde** can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol.

Oxidation of 2-(4-(Trifluoromethyl)phenyl)ethanol

This method is a widely used and reliable way to produce the target aldehyde. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Protocol: A suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is used to convert 2-(4-(trifluoromethyl)phenyl)ethanol to **2-(4-(trifluoromethyl)phenyl)acetaldehyde**. The reaction is typically carried out in an appropriate organic solvent, like dichloromethane, at controlled temperatures to maximize yield and minimize side reactions.

Causality: The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity of the aromatic ring and the benzylic position. This electronic effect must be considered when selecting reaction conditions. For instance, stronger oxidizing agents might be necessary compared to the synthesis of unsubstituted phenylacetaldehyde.

Caption: Oxidation of the primary alcohol to the aldehyde.

Spectroscopic Characterization

The structural confirmation of **2-(4-(Trifluoromethyl)phenyl)acetaldehyde** relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9-10 ppm), the aromatic protons, and the methylene protons adjacent to the carbonyl group.
- ^{13}C NMR: The carbon NMR spectrum will display a distinctive peak for the carbonyl carbon (typically in the range of 190-200 ppm), along with signals for the aromatic carbons and the methylene carbon. The carbon of the trifluoromethyl group will also be observable.
- ^{19}F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorptions for phenylacetaldehyde derivatives include:[6]

- C=O stretch (aldehyde): A strong, sharp peak around 1720-1740 cm^{-1} .
- C-H stretch (aromatic): Peaks above 3000 cm^{-1} .
- C-F stretch: Strong absorptions in the region of 1100-1350 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M^+) would be observed at m/z corresponding to the molecular weight of 188.15.[1]

Reactivity and Applications

The aldehyde functional group and the trifluoromethyl-substituted phenyl ring are the primary sites of reactivity, making this compound a versatile intermediate.

Reductive Amination

2-(4-(Trifluoromethyl)phenyl)acetaldehyde can undergo reductive amination with various primary and secondary amines to form the corresponding substituted phenethylamines. These products are often precursors to pharmacologically active compounds.

Protocol: The aldehyde is reacted with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is typically performed in a solvent like dichloroethane or methanol.

Caption: Reductive amination workflow.

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene. This is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules.

Aldol Condensation

Under basic or acidic conditions, **2-(4-(Trifluoromethyl)phenyl)acetaldehyde** can undergo self-condensation or react with other carbonyl compounds in an aldol reaction to form β -hydroxy aldehydes or α,β -unsaturated aldehydes.

Safety and Handling

Proper safety precautions must be observed when handling **2-(4-(Trifluoromethyl)phenyl)acetaldehyde**.

- Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][7]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7] Wash skin thoroughly after handling.[3][7] Wear protective gloves/protective clothing/eye protection/face protection.[3][7]
- First Aid Measures:

- If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
- If on skin: Wash with plenty of soap and water.[3][8]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If swallowed: Call a poison center or doctor if you feel unwell.[3][8]

Conclusion

2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a valuable and versatile chemical intermediate. Its unique electronic properties, conferred by the trifluoromethyl group, make it an important building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)acetaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601918#2-4-trifluoromethyl-phenyl-acetaldehyde-molecular-formula-c9h7f3o]

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